molecular formula C12H12ClN3 B3310248 2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine CAS No. 945895-76-1

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Cat. No. B3310248
M. Wt: 233.69 g/mol
InChI Key: ISLIIYMZSIFWKY-UHFFFAOYSA-N
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Description

“2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” is an organic compound . It has been mentioned in the context of antitubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . Another study described the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has the empirical formula C4H3ClN2 and a molecular weight of 114.53 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” can be inferred from related compounds. For example, 2-Chloropyrimidine has a boiling point of 75-76 °C/10 mmHg and a melting point of 63-66 °C .

Safety And Hazards

The safety and hazards of similar compounds have been documented. For example, 2-Chloropyrimidine has been classified as Acute Tox. 4 Oral and Eye Irrit. 2 .

Future Directions

The future directions for the study of “2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine” and similar compounds could involve further exploration of their antimicrobial and anticancer properties . Additionally, molecular docking studies could be carried out to study the binding mode of active compounds with receptors .

properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c1-9-2-4-10(5-3-9)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLIIYMZSIFWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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